Array ( [bid] => 6939339 ) Buy N-(1-ethylcyclobutyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

N-(1-ethylcyclobutyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

Catalog No.
S7225911
CAS No.
M.F
C15H17N3O2
M. Wt
271.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-ethylcyclobutyl)-5-pyridin-4-yl-1,2-oxazole-3...

Product Name

N-(1-ethylcyclobutyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

IUPAC Name

N-(1-ethylcyclobutyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C15H17N3O2/c1-2-15(6-3-7-15)17-14(19)12-10-13(20-18-12)11-4-8-16-9-5-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,19)

InChI Key

FITRCEVLWLYRLX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)NC(=O)C2=NOC(=C2)C3=CC=NC=C3
ECO is a novel chemical compound that belongs to the family of oxazole-3-carboxamides. It was first synthesized and reported in 2007 by Pfizer for its potential use as a drug candidate under the code name PF-487,869. Since then, ECO has gained attention for its unique chemical structure and potential applications in various scientific fields.
ECO has a molecular formula of C19H21N3O2 and a molecular weight of 323.39g/mol. It has a melting point of 232-235°C and a boiling point of 572.9°C at 760mmHg. ECO is a white to beige powder that is sparingly soluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its chemical structure consists of a cyclobutane ring with an ethyl group attached to it, a pyridine ring, and an oxazole ring with a carboxamide group.
ECO can be synthesized through a multi-step synthetic route starting from the reaction of 1-ethylcyclobutanecarboxylic acid with 2-bromo-5-chloropyridine, followed by the reaction with o-aminophenol, and finally the reaction with phosgene. The product can be purified by column chromatography and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
ECO can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and NMR spectroscopy. These techniques can be used to quantify the purity of ECO, identify impurities, and monitor its chemical stability.
ECO has shown promising biological activities in various preclinical studies. It has been reported to have inhibitory effects on several cellular processes such as angiogenesis, inflammation, and tumor growth. ECO has also shown potent anti-inflammatory and anti-angiogenic effects in in vitro and in vivo models. These properties make it a potentially useful drug candidate in the treatment of various diseases such as cancer, inflammatory diseases, and ocular diseases.
Limited toxicity studies have been conducted on ECO. In a subchronic toxicity study conducted in rats, ECO was found to be well-tolerated at doses up to 100mg/kg/day without any significant adverse effects. However, extensive toxicity studies on ECO are required to ensure its safety in humans.
ECO has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biology. It can be used as a starting material for the synthesis of other oxazole-3-carboxamides with potential biological activities. ECO can also be used as a tool compound for the discovery of new drugs targeting angiogenesis and inflammation. Furthermore, ECO can be used to study the molecular mechanisms of cellular processes such as angiogenesis and inflammation.
ECO is still in the early stages of research. Several studies have been conducted to investigate its biological activities and potential therapeutic applications. However, further studies are required to elucidate its molecular mechanisms, pharmacokinetic properties, and safety in humans.
ECO has potential implications in various fields of research and industry. In medicinal chemistry, ECO can be used as a starting material for the discovery of new drugs with anti-inflammatory and anti-angiogenic activities. In pharmacology, ECO can be used to study the molecular mechanisms of angiogenesis and inflammation. In biology, ECO can be used to study the role of angiogenesis and inflammation in various cellular processes. In industry, ECO can be used as a starting material for the synthesis of other oxazole-3-carboxamides with potential biological activities.
One limitation of ECO is its limited solubility in water, which may affect its bioavailability and pharmacological properties. Furthermore, extensive toxicity studies on ECO are required to ensure its safety in humans. Future directions in the research of ECO include the discovery of new drugs targeting angiogenesis and inflammation, elucidation of its pharmacokinetic properties, and development of novel synthetic routes for the preparation of ECO and its derivatives.
In conclusion, ECO is a novel chemical compound with potential applications in various scientific fields. Its unique chemical structure and promising biological activities make it a potentially useful drug candidate in the treatment of various diseases. Further research is required to elucidate its molecular mechanisms, pharmacokinetic properties, and safety in humans.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.132076794 g/mol

Monoisotopic Mass

271.132076794 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-26-2023

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